molecular formula C13H9ClN2O4 B6393257 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxyisonicotinic acid CAS No. 1261912-96-2

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6393257
CAS No.: 1261912-96-2
M. Wt: 292.67 g/mol
InChI Key: YAUPYISTDJZLPX-UHFFFAOYSA-N
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Description

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxyisonicotinic acid: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a carbamoyl group, a chlorophenyl group, and a hydroxyisonicotinic acid moiety. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxyisonicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-chlorophenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Carbamoylation: The amine group is carbamoylated to form the carbamoyl derivative.

    Coupling: The carbamoyl derivative is coupled with 2-hydroxyisonicotinic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxyisonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxyisonicotinic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research into the compound’s pharmacological properties may lead to the discovery of new therapeutic agents for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid
  • 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol
  • 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid

Uniqueness

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxyisonicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(3-carbamoyl-4-chlorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-2-1-6(3-8(10)12(15)18)9-5-16-11(17)4-7(9)13(19)20/h1-5H,(H2,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUPYISTDJZLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688167
Record name 5-(3-Carbamoyl-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-96-2
Record name 5-(3-Carbamoyl-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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